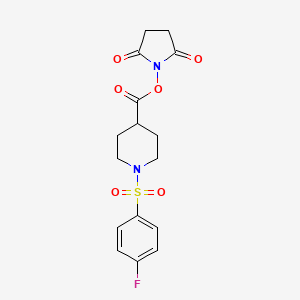

2,5-Dioxopyrrolidin-1-yl 1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxylate

Description

2,5-Dioxopyrrolidin-1-yl 1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxylate is a synthetic organic compound characterized by a piperidine ring substituted with a 4-fluorophenylsulfonyl group and a 2,5-dioxopyrrolidinyl ester moiety. This structure combines sulfonamide-like features with a reactive ester group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O6S/c17-12-1-3-13(4-2-12)26(23,24)18-9-7-11(8-10-18)16(22)25-19-14(20)5-6-15(19)21/h1-4,11H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMOLZCYFJSCBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)ON2C(=O)CCC2=O)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,5-Dioxopyrrolidin-1-yl 1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C_{18}H_{20}F_N_2O_5S, with a molecular weight of approximately 396.48 g/mol. It features a pyrrolidine ring, a sulfonyl group, and a carboxylate moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies have shown that derivatives of pyrrolidine compounds can inhibit the growth of cancer cells. For instance, compounds similar in structure have demonstrated cytotoxic effects against various cancer cell lines, such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells .

- Antimicrobial Activity : The compound has been evaluated for its effectiveness against multi-drug resistant bacteria. In vitro assays have indicated that it possesses significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli .

- Enzyme Inhibition : The sulfonamide group in the structure is known to interact with various enzymes, potentially inhibiting their activity. This property is crucial for developing therapeutic agents targeting specific enzymatic pathways involved in disease progression .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : Studies have suggested that the compound induces cell cycle arrest in cancer cells, leading to increased apoptosis (programmed cell death) .

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death in cancerous cells .

- Enzyme Interference : By inhibiting key enzymes involved in cellular metabolism or signaling pathways, the compound can disrupt normal cellular functions, leading to therapeutic effects .

Case Studies

Several studies have explored the biological effects of related compounds:

- A study published in Pharmaceutical Sciences highlighted the synthesis and biological characterization of pyrrolidine derivatives, demonstrating significant anticancer activity against A549 cells using an MTT assay. The results indicated that the most potent derivatives had IC50 values comparable to standard chemotherapeutic agents like cisplatin .

- Another investigation focused on antimicrobial activity revealed that certain piperidine derivatives displayed effective inhibition against resistant strains of bacteria, suggesting potential for development as new antibiotics .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with derivatives reported in the provided evidence, particularly those containing piperidine , sulfonamide , and fluorophenyl moieties. Below is a comparative analysis based on synthesis, physicochemical properties, and applications:

Key Observations:

Synthesis and Yield :

- The target compound’s ester group may require different synthetic strategies compared to sulfonamide derivatives like 6d or 6i , which were synthesized via nucleophilic substitution or coupling reactions with yields of 65–72% .

- Fluorophenyl-containing compounds (e.g., 5 ) often achieve high crystallinity, as seen in , but their yields are less frequently quantified .

Physicochemical Properties :

- Melting Points : Sulfonamide derivatives (e.g., 6i ) exhibit higher melting points (~198–200°C) due to hydrogen bonding and crystallinity, whereas ester-containing compounds (like the target) may have lower melting points, though this is speculative .

- Solubility : The 2,5-dioxopyrrolidinyl ester in the target compound likely enhances solubility in polar aprotic solvents compared to sulfonamides, which are more polar but less lipophilic .

Structural Characterization :

- All compounds in were validated via ¹H NMR, ¹³C NMR, and MS , with fluorinated analogs (e.g., 6i ) requiring additional ¹⁹F NMR for confirmation .

- highlights the use of single-crystal XRD for resolving planar vs. perpendicular fluorophenyl orientations, a technique applicable to the target compound’s structural analysis .

Functional Implications: The 4-fluorophenylsulfonyl group in the target compound mirrors substituents in 6i and 5, which are known to enhance metabolic stability and binding affinity in medicinal agents . The ester group in the target compound may serve as a prodrug moiety, unlike the sulfonamides in 6d or 6i, which are bioactive in their native form .

Q & A

Basic: What are the optimal synthetic routes for 2,5-Dioxopyrrolidin-1-yl 1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxylate?

Methodological Answer:

The synthesis typically involves coupling a piperidine-4-carboxylic acid derivative with a pyrrolidine dione-activated ester. Key steps include:

- Sulfonylation : Reacting 4-fluorobenzenesulfonyl chloride with piperidine-4-carboxylic acid under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonamide intermediate .

- Ester Activation : Converting the carboxylic acid to a reactive 2,5-dioxopyrrolidin-1-yl ester using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., DCC or EDC) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Advanced: How to resolve crystallographic data discrepancies when determining the compound’s structure using SHELX programs?

Methodological Answer:

Discrepancies in SHELX-refined structures (e.g., high R-factors or unrealistic bond lengths) may arise from:

- Data Quality : Ensure high-resolution (<1.2 Å) X-ray data and correct absorption corrections .

- Restraints : Apply geometric restraints for flexible groups (e.g., the sulfonyl-piperidine linkage) to avoid overfitting .

- Validation Tools : Use PLATON or Mercury to check for missed symmetry, solvent masking, or twinning. For macromolecular interfaces, validate with MolProbity .

Basic: What analytical techniques are recommended for purity assessment and structural confirmation?

Methodological Answer:

- HPLC : Use a C18 column with a methanol/sodium acetate buffer (65:35, pH 4.6) mobile phase; monitor at 254 nm for UV-active groups .

- NMR : Confirm ester linkage integrity via ¹³C NMR (carbonyl peaks at ~170–175 ppm) and ¹H NMR (piperidine protons at δ 3.0–4.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How to design experiments to optimize the compound’s stability under varying pH conditions?

Methodological Answer:

- Design of Experiments (DoE) : Use a factorial design to test stability across pH 2–10 (simulating physiological and storage conditions). Parameters include temperature (4–40°C), buffer composition (phosphate vs. acetate), and ionic strength .

- Analytical Endpoints : Monitor degradation via HPLC peak area reduction and LC-MS for hydrolytic byproducts (e.g., free piperidine-4-carboxylic acid) .

- Kinetic Modeling : Fit data to first-order decay models to predict shelf-life under accelerated conditions .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Keep in a sealed container under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

- Emergency Response : For skin contact, wash with 10% NaHCO₃ solution; for spills, neutralize with vermiculite and dispose as hazardous waste .

Advanced: How to analyze the 4-fluorophenylsulfonyl group’s impact on bioactivity using QSAR models?

Methodological Answer:

- Descriptor Selection : Compute electronic (Hammett σ), steric (Taft Eₛ), and hydrophobic (logP) parameters for the sulfonyl group .

- Model Training : Use partial least squares (PLS) regression on a dataset of analogs with varied substituents (e.g., Cl, CH₃, OCH₃) and IC₅₀ values against a target enzyme .

- Validation : Apply leave-one-out cross-validation and external test sets (R² > 0.7 indicates predictive robustness) .

Basic: How to confirm ester linkage integrity using spectroscopic methods?

Methodological Answer:

- IR Spectroscopy : Look for ester C=O stretching at ~1740 cm⁻¹ and sulfonamide S=O stretches at ~1350–1150 cm⁻¹ .

- ¹H NMR : The 2,5-dioxopyrrolidin-1-yl group shows characteristic singlet peaks at δ 2.8–3.0 ppm (methylene protons) .

- X-ray Crystallography : Resolve the ester’s geometry (e.g., planarity of the dioxopyrrolidinyl ring) to confirm conjugation .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor sulfonylation and coupling reactions in real-time .

- Flow Chemistry : Use continuous-flow reactors for precise control of residence time and temperature, reducing side products (e.g., over-sulfonylation) .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like purity and particle size, and optimize parameters via response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.